5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl group at position 5, a phenyl group at position 3, and a 1-phenylethylamine substituent at position 5. The tert-butyl group at position 5 likely enhances metabolic stability by reducing oxidative degradation, while the 1-phenylethylamine moiety may influence target binding affinity and selectivity .
Properties
Molecular Formula |
C24H26N4 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H26N4/c1-17(18-11-7-5-8-12-18)26-22-15-21(24(2,3)4)27-23-20(16-25-28(22)23)19-13-9-6-10-14-19/h5-17,26H,1-4H3 |
InChI Key |
IUCPMNDGFQOIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 5-amino-pyrazoles with appropriate aldehydes or ketones under acidic or basic conditions . The reaction is often carried out in solvents such as ethanol or THF, and may require heating to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or tert-butyl groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for its therapeutic potential. Compounds with similar structures have shown promise as:
- Anticancer Agents : Pyrazolo[1,5-a]pyrimidines have been investigated for their ability to inhibit cancer cell proliferation. For instance, structural analogs have been synthesized and tested against various cancer cell lines, demonstrating selective cytotoxicity .
- Anti-inflammatory Agents : The anti-inflammatory properties of pyrazolo compounds make them suitable candidates for developing new treatments for inflammatory diseases. Studies indicate that derivatives exhibit significant inhibition of pro-inflammatory cytokines .
Research indicates that pyrazolo[1,5-a]pyrimidines can interact with various biological targets, including kinases and receptors involved in critical signaling pathways:
- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on specific kinases, which are crucial in regulating cellular processes. For example, studies have shown that modifications to the pyrazolo structure can enhance selectivity and potency against particular kinase targets .
Synthetic Methodologies
The synthesis of 5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves several innovative methodologies:
- Microwave-Assisted Synthesis : This method has been employed to improve yields and reduce reaction times when synthesizing pyrazolo compounds. The use of microwave irradiation has demonstrated enhanced efficiency in forming the desired products compared to traditional heating methods .
Case Study 1: Anticancer Activity
A study published in the Journal of Organic Chemistry investigated a series of pyrazolo[1,5-a]pyrimidines, including derivatives of the compound . The results indicated that certain modifications led to increased potency against breast cancer cell lines, showcasing the potential for developing targeted therapies .
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, researchers synthesized several pyrazolo derivatives and evaluated their effects on human immune cells. The findings revealed that some compounds significantly reduced the production of inflammatory mediators, suggesting their utility in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Biological Activity
5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is with a molecular weight of 370.5 g/mol. The compound features a unique bicyclic structure composed of a pyrazole and pyrimidine moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may exert its effects by:
- Inhibiting Enzyme Activity : The compound can bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to reduced levels of inflammatory mediators or cancer cell proliferation.
- Modulating Signaling Pathways : By interacting with receptors, it can alter signaling pathways that are pivotal in various biological processes, including apoptosis and cell cycle regulation.
Anticancer Activity
Research indicates that 5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine displays significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| UACC-62 (Melanoma) | 1.85 | Induces apoptosis via reactive oxygen species |
| MDA-MB-435 | 0.0361 | Inhibits tubulin polymerization |
| A375 | 16.1 | Disrupts cell invasion and adhesion |
These findings suggest that the compound may be particularly effective in treating malignant melanoma by targeting critical pathways involved in tumor growth and metastasis .
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In studies assessing cyclooxygenase (COX) inhibition:
| Compound | IC50 (μM) | Comparison with Celecoxib (IC50 = 0.04 μM) |
|---|---|---|
| 5-tert-butyl... | 0.04 ± 0.09 | Comparable efficacy |
| Another derivative | 0.04 ± 0.02 | Comparable efficacy |
This suggests that derivatives of this compound could serve as potential alternatives to existing anti-inflammatory medications .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in various therapeutic contexts:
- Malignant Melanoma Treatment : A study indicated that certain derivatives exhibited IC50 values as low as nM against BRAF V600E mutations, showcasing their potential as targeted therapies .
- Mechanistic Insights : Research has shown that these compounds can induce cell cycle arrest at the G2/M phase and inhibit tumor growth in vivo without significant toxicity .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring was found to enhance biological activity, indicating that structural modifications can lead to improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
